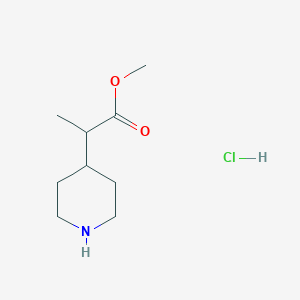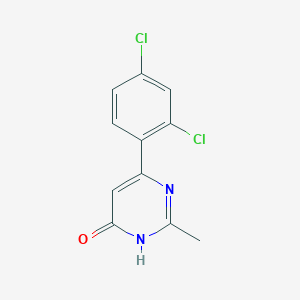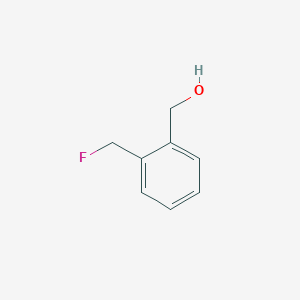
(2-Fluoromethyl-phenyl)-methanol
Vue d'ensemble
Description
“(2-Fluoromethyl-phenyl)-methanol” is a chemical compound with the CAS Number: 1341036-63-2 . It belongs to the family of substituted phenols. The IUPAC name for this compound is [2-(fluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular formula of “(2-Fluoromethyl-phenyl)-methanol” is C8H9FO . Its molecular weight is 140.16 . The InChI code for this compound is 1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 .Physical And Chemical Properties Analysis
“(2-Fluoromethyl-phenyl)-methanol” is typically stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthetic Methodologies
(Xiuyun Sun et al., 2014) discuss the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, where (6-Amino-2-chloro-3-fluorophenyl)methanol is prepared. This method offers milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches.
Interaction with Alcohols
Research by (S. Maity et al., 2011) investigates the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes using IR-UV double resonance spectroscopy. Methanol forms a cyclic complex with the fluorophenylacetylenes, incorporating hydrogen bonds and indicating that fluorine substitution on the phenyl ring significantly impacts hydrogen bonding behavior.
Fluorination Reactions
(A. F. Janzen et al., 1988) describe the fluorination of (2-furyl)methanol and 2-phenylethanol with sulfur tetrafluoride, leading to products like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. These reactions underscore the versatility of fluorination techniques in producing complex fluorinated compounds.
Molecular Dynamics in Solution
A study by (Michael H. L. Nguyen et al., 2019) shows how methanol impacts lipid dynamics, particularly in biological and synthetic membranes. This highlights the broader implications of (2-Fluoromethyl-phenyl)-methanol's interactions in various chemical and biological systems.
Safety And Hazards
Propriétés
IUPAC Name |
[2-(fluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFYZJDVAVXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoromethyl-phenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



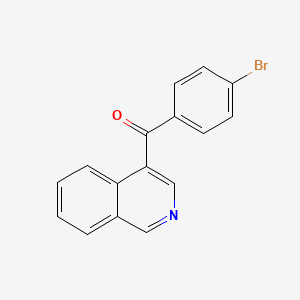
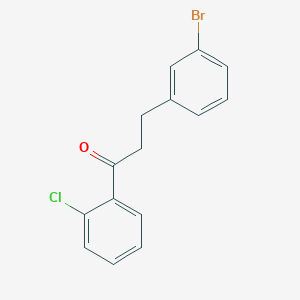
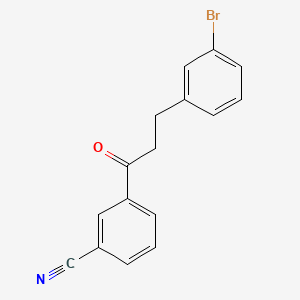
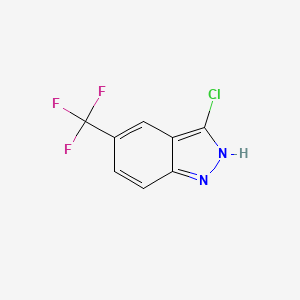
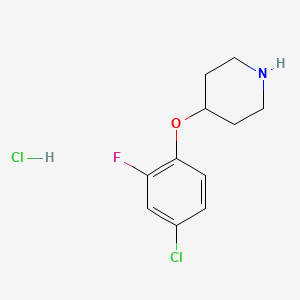
![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)
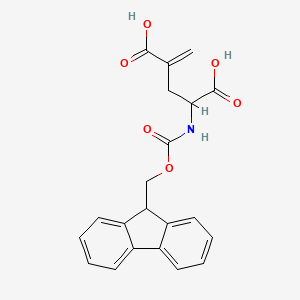
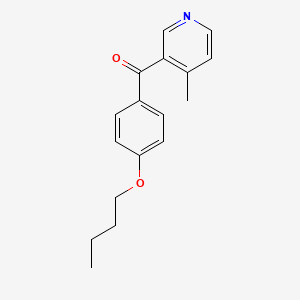
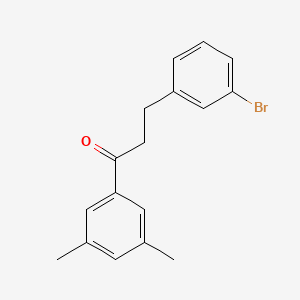
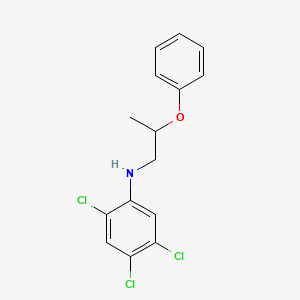
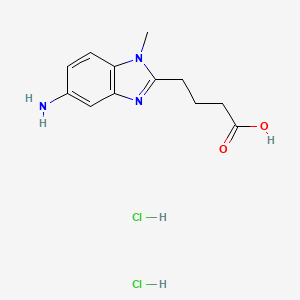
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)
